(4-Ethynyl-2-fluoropyridin-3-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 164.93 g/mol. The compound is known for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features, which facilitate various
The synthesis of (4-Ethynyl-2-fluoropyridin-3-yl)boronic acid can be achieved through several methods:
(4-Ethynyl-2-fluoropyridin-3-yl)boronic acid has several applications in various fields:
Several compounds share structural similarities with (4-Ethynyl-2-fluoropyridin-3-yl)boronic acid. Here are some notable examples:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 2-Fluoropyridine-4-boronic acid | 401815-98-3 | C5H5BFNO2 | 140.91 g/mol |
| (2,5-Difluoropyridin-4-yl)boronic acid | 1263375-23-0 | C6H5BFN2O2 | 168.93 g/mol |
| 2-Fluoro-5-pyridylboronic acid | 351019-18-6 | C6H6BFNO | 141.91 g/mol |
(4-Ethynyl-2-fluoropyridin-3-yl)boronic acid is unique due to its ethynyl group that enhances reactivity in coupling reactions compared to other boronic acids that lack this feature. Its fluorine substitution also influences its electronic properties, potentially affecting its reactivity and interaction with biological targets.